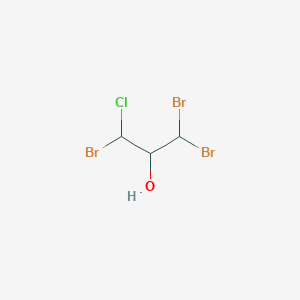
1,1,3-Tribromo-3-chloropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Tribromo-3-chloropropan-2-ol is an organohalogen compound with the molecular formula C3H4Br3ClO It is characterized by the presence of three bromine atoms, one chlorine atom, and a hydroxyl group attached to a three-carbon backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-3-chloropropan-2-ol can be synthesized through the halogenation of propan-2-ol derivatives. One common method involves the bromination and chlorination of propan-2-ol using bromine and chlorine reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective addition of halogen atoms to the carbon backbone.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3-Tribromo-3-chloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The halogen atoms can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted alcohols and ethers.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include partially or fully dehalogenated alcohols.
Aplicaciones Científicas De Investigación
1,1,3-Tribromo-3-chloropropan-2-ol has several applications in scientific research:
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other halogenated compounds.
Mecanismo De Acción
The mechanism of action of 1,1,3-tribromo-3-chloropropan-2-ol involves its interaction with molecular targets such as enzymes and proteins. The halogen atoms can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3-Tribromo-3-chloropropane: Similar structure but lacks the hydroxyl group.
1,1,3-Tribromo-3-chloropropan-2-one: Contains a carbonyl group instead of a hydroxyl group.
1,1,3-Tribromo-3-chloro-1-propen-2-ol: Contains a double bond in the carbon backbone.
Uniqueness
1,1,3-Tribromo-3-chloropropan-2-ol is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group
Propiedades
Número CAS |
62872-19-9 |
|---|---|
Fórmula molecular |
C3H4Br3ClO |
Peso molecular |
331.23 g/mol |
Nombre IUPAC |
1,1,3-tribromo-3-chloropropan-2-ol |
InChI |
InChI=1S/C3H4Br3ClO/c4-2(5)1(8)3(6)7/h1-3,8H |
Clave InChI |
ZNUNJMSPYMMGKM-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)Br)(C(Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
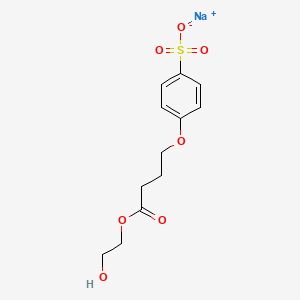
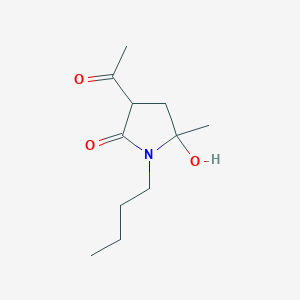
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)

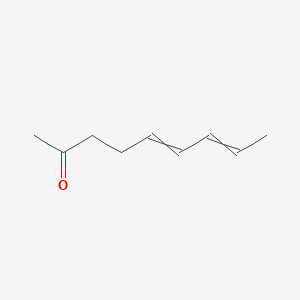
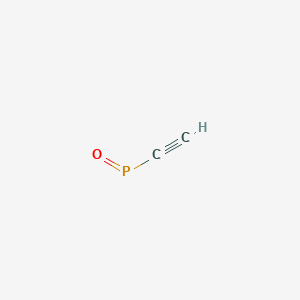
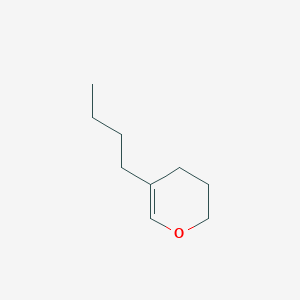
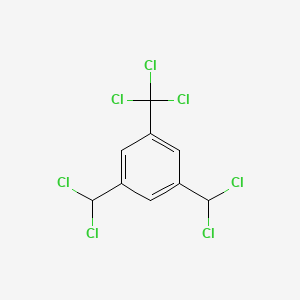
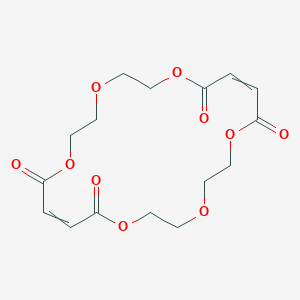
![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)
